molecular formula C33H59N9O9 B1336649 Smac-N7 peptide CAS No. 401913-57-3

Smac-N7 peptide

Cat. No.: B1336649
CAS No.: 401913-57-3
M. Wt: 725.9 g/mol
InChI Key: ZGEOSZCDHUVWOC-SSHVMUOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Smac-N7 Peptide is a synthetic seven-residue oligopeptide (AVPIAQK) corresponding to the N-terminal sequence of the mature Smac/DIABLO protein. This sequence contains the critical AVPI motif, which allows the peptide to specifically bind to Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, thereby antagonizing their function and promoting the activation of caspases, key executioners of apoptosis . Its core research value lies in its ability to overcome apoptosis resistance in cancer cells, making it a pivotal tool for investigating cell death mechanisms and developing novel anticancer strategies . In laboratory research, Smac-N7 has been shown to potently sensitize cancer cells to various cytotoxic agents and therapies. Studies demonstrate that it enhances cell death induced by TRAIL, paclitaxel, and gemcitabine in models of ovarian and pancreatic cancer . Furthermore, when fused to cell-penetrating peptides like Antennapedia (ANTP), the resulting ANTP-SmacN7 fusion peptide acts as a potent radiosensitizer, significantly increasing the efficacy of high linear energy transfer (LET) radiation in non-small cell lung cancer (NSCLC) cell lines by enhancing caspase-3 and caspase-9 activity . More recent research also explores its potential in targeted delivery systems designed to induce immunogenic cell death in cervical cancer models, highlighting its expanding role in oncological research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEOSZCDHUVWOC-SSHVMUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437866
Record name L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401913-57-3
Record name L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Smac-N7 Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group is removed to expose the reactive amine group.

    Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a similar manner, with coupling and deprotection steps repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Functional Group Reactivity

The peptide’s reactivity is influenced by its residues:

  • Lys⁷ : Primary amine participates in bioconjugation (e.g., FITC labeling) .

  • Pro³ : Induces structural rigidity, reducing aggregation during synthesis .

  • Gln⁶ : Susceptible to deamidation under basic or acidic conditions .

Radiosensitization-Associated Reactions

When fused with the ANTP cell-penetrating peptide (ANTP-SmacN7), Smac-N7 enhances caspase activation in cancer cells via:

Reaction TypeMechanismOutcome
Caspase cleavage Cleaves PARP and procaspase-3/9Induces apoptosis in irradiated cells
XIAP inhibition Binds BIR3 domain (KD ~800 nM)Releases caspase-9 for activation

This fusion peptide increases DNA damage (measured via comet assay) and synergizes with γ-radiation (4–6 Gy) .

Stability and Degradation

  • Thermal stability : Stable at −20°C for >24 months .

  • Proteolytic susceptibility : Resistant to serum proteases due to D-configuration absence .

  • Oxidative stress : No disulfide bonds; oxidation primarily affects methionine (absent in sequence) .

Functional Interactions in Apoptosis

Smac-N7 potentiates apoptosis by:

  • Trail/Gemcitabine synergy : Reduces XIAP levels, activating caspase-3 in pancreatic cancer cells .

  • Caspase-9 activation : Enhances catalytic activity by 3.5-fold in XIAP-rich environments .

Key Research Findings

Study FocusResultCitation
Radiosensitization ANTP-SmacN7 reduces A549 clone formation by 60% (4 Gy + 20 μM peptide)
Apoptotic rate Increases TRAIL-induced apoptosis by 40% in ovarian cancer
XIAP binding KD = 800 nM (competes with caspase-9)

Limitations and Innovations

  • Delivery challenge : Native Smac-N7 cannot penetrate cells; fusion with ANTP enables uptake .

  • Specificity : Selective for XIAP over survivin or cIAP1 .

Scientific Research Applications

Enhancement of Apoptosis in Cancer Cells

Smac-N7 has been shown to enhance the sensitivity of pancreatic cancer cells to apoptosis-inducing agents. In a study involving SW1990 pancreatic cancer cells, treatment with Smac-N7 increased apoptotic rates when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and gemcitabine. The results indicated a significant reduction in XIAP levels and an increase in caspase-3 activation, leading to enhanced cell death .

Radiosensitization Effects

The ANTP-Smac-N7 fusion peptide has demonstrated remarkable radiosensitization effects in various cancer cell lines, including A549 and H460 lung cancer cells. When combined with radiation therapy, ANTP-Smac-N7 significantly increased apoptosis rates compared to radiation alone. This effect was attributed to enhanced caspase activation and decreased tumor cell radioresistance .

Cell Line Treatment Apoptosis Rate Notes
A549ANTP-Smac-N7 + RadiationSignificantly increasedInduces caspase activation
H460ANTP-Smac-N7 + RadiationEnhanced compared to controlPromotes radiosensitivity

Induction of Immunogenic Cell Death

Recent studies have explored the use of Smac-N7 in inducing immunogenic cell death in cervical cancer models. Targeted delivery of Smac-N7 not only inhibited tumor growth but also stimulated the immune response by increasing the production of reactive oxygen species (ROS), suggesting its potential as an immunotherapeutic agent .

Case Study 1: Pancreatic Cancer Sensitization

In a controlled laboratory setting, researchers treated SW1990 pancreatic cancer cells with varying concentrations of Smac-N7 alongside TRAIL and gemcitabine. The study found that higher concentrations of Smac-N7 correlated with increased apoptosis and decreased expression of anti-apoptotic proteins such as XIAP. This case highlights the potential for Smac-N7 to enhance existing chemotherapeutic regimens.

Case Study 2: Radiosensitization in Lung Cancer

A study involving A549 cells demonstrated that pre-treatment with ANTP-Smac-N7 before radiation exposure resulted in a statistically significant increase in apoptotic cells compared to controls receiving radiation alone. This finding supports the hypothesis that Smac-N7 can be effectively integrated into radiation therapy protocols to improve treatment outcomes for lung cancer patients.

Mechanism of Action

The mechanism of action of Smac-N7 Peptide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors to trigger signaling pathways that regulate gene expression, cell growth, and differentiation .

Comparison with Similar Compounds

Tat-Smac N7

Structure : Smac-N7 fused to the cell-penetrating Tat peptide (GRKKRRQRRRPPQ) .
Advantages :

  • Overcomes Smac-N7’s poor cellular uptake. Fluorescence microscopy confirmed Tat-Smac N7 accumulation in nuclei of H460 (lung) and EC109 (esophageal) cancer cells within 2 hours, unlike non-fused Smac-N7 .
  • Radiosensitization : At 20 µM, Tat-Smac N7 enhanced radiation-induced apoptosis in H460 and EC109 cells by 1.5–2.0-fold (24–48 hours post-treatment) .
  • Synergy : Combined with 4 Gy radiation, apoptosis rates increased from 15% (radiation alone) to 35% (radiation + Tat-Smac N7) .

TP-WY-1345

Structure : Self-synthesized Smac mimetic fused to a penetrating peptide .
Efficacy :

  • Enhanced radiosensitivity in non-small cell lung cancer (H1299) cells by inhibiting cIAP1.
  • Achieved 40% cell death at 6 Gy radiation (vs. 20% with radiation alone) .

Limitation : Both fusion peptides require optimization for in vivo stability and toxicity profiles.

Small-Molecule SMAC Mimetics

BV6

Structure : Bivalent small molecule mimicking Smac’s AVPI motif .
Mechanism : Competes with Smac-N7 for BIR3 binding (Kd < 0.81 mM for Smac-N7 vs. nM affinity for BV6) .
Advantages :

  • Superior pharmacokinetics: BV6’s small size and non-peptide nature enhance plasma stability and tumor penetration.
  • Synergy with TRAIL: Induced 60% apoptosis in resistant LNCaP prostate cancer cells vs. 20% with Smac-N7 alone .

Clinical Relevance : BV6 is under investigation for combination therapies, bypassing peptide delivery challenges .

Nanoparticle-Delivered Smac-N7

System: Smac-N7 conjugated to periodic mesoporous organosilica (PMO) nanoparticles . Performance:

  • Uptake Efficiency : 80–90% in MDA-MB-231 (breast) and H460 (lung) cancer cells via fibronectin-mediated targeting .
  • Apoptotic Activity : Activated caspase-3 and reduced Bcl-2/Bax ratio by 50% at 48 hours .
  • Dose Reduction: Nanoparticles enabled 10-fold lower Smac-N7 doses to achieve equivalent cytotoxicity vs. free peptide .

Comparative Data Table

Compound Target IAPs IC50 (Apoptosis) Delivery Method Key Finding(s)
Smac-N7 XIAP, cIAP1/2, survivin 10 µM (in vitro) Free peptide Synergizes with cisplatin (P = 0.0001)
Tat-Smac N7 XIAP, cIAP1 20 µM Fusion peptide 2-fold increase in radiation-induced apoptosis (P < 0.05)
TP-WY-1345 cIAP1 N/A Fusion peptide 40% cell death at 6 Gy radiation
BV6 XIAP, cIAP1/2 50 nM Small molecule 60% apoptosis with TRAIL (vs. 20% for Smac-N7)
Smac-N7-NPs (PMO) XIAP, cIAP1 1 µM Nanoparticles 50% reduction in Bcl-2/Bax ratio; 90% cellular uptake

Biological Activity

The Smac-N7 peptide, a synthetic mimic of the second mitochondrial activator of apoptosis (Smac), has garnered significant attention in cancer research due to its potential to enhance apoptosis in various cancer cell lines. This article delves into the biological activity of Smac-N7, focusing on its mechanisms, efficacy in combination therapies, and implications in cancer treatment.

Overview of this compound

Smac-N7 is derived from the Smac protein, which plays a crucial role in promoting apoptosis by antagonizing inhibitors of apoptosis proteins (IAPs). The peptide consists of a seven-amino-acid sequence that mimics the action of Smac, thereby enhancing apoptotic signaling pathways.

Smac-N7 functions primarily by:

  • Inhibiting IAPs : It binds to IAPs such as XIAP, cIAP1, and cIAP2, leading to the release of pro-apoptotic factors and promoting caspase activation.
  • Enhancing TRAIL-Induced Apoptosis : Smac-N7 has been shown to potentiate the effects of TRAIL (TNF-related apoptosis-inducing ligand), a promising therapeutic agent in cancer treatment.

Case Studies and Research Findings

  • Pancreatic Cancer :
    • A study demonstrated that Smac-N7 enhances the sensitivity of pancreatic cancer cells (SW1990) to TRAIL and gemcitabine. The combination treatment showed a significant reduction in cell viability compared to controls, indicating a synergistic effect in promoting apoptosis .
  • Ovarian Cancer :
    • Research indicated that Smac-N7 potentiates TRAIL- or paclitaxel-mediated apoptosis in ovarian cancer cell lines. The MTT assay revealed that the presence of Smac-N7 significantly increased the apoptotic response to these treatments .
  • Lung Cancer :
    • The ANTP-SmacN7 fusion peptide was studied for its radiosensitization effects on A549 lung cancer cells. Results showed that this fusion peptide enhanced radiation-induced apoptosis by promoting caspase activation and increasing DNA damage, thus reducing tumor cell radioresistance .
  • Breast Cancer :
    • In MDA-MB-231 breast cancer cells, Smac-N7 conjugated with nanoparticles demonstrated enhanced apoptosis through the activation of pro-caspase-3 and modulation of Bcl-2 family proteins .

Data Tables

Study Cancer Type Key Findings Reference
Pancreatic CancerSW1990Enhanced sensitivity to TRAIL and gemcitabine
Ovarian CancerA2780Increased apoptosis when combined with TRAIL or paclitaxel
Lung CancerA549Enhanced radiosensitivity and increased apoptosis via caspase activation
Breast CancerMDA-MB-231Induced apoptosis through nanoparticle delivery and caspase activation

Q & A

Q. What is the molecular mechanism by which Smac-N7 peptide promotes caspase activation?

Smac-N7, derived from the N-terminal seven residues of Smac/DIABLO, binds to the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein), disrupting its interaction with caspase-9 and caspase-2. This neutralizes IAP-mediated inhibition, allowing caspase activation and apoptosis progression. Experimental validation typically involves competitive binding assays (e.g., GST pull-down assays) to quantify interactions between Smac-N7 and XIAP BIR3 .

Q. What are the standard in vitro concentrations of Smac-N7 used to induce apoptosis, and how are they optimized?

Smac-N7 exhibits proapoptotic activity at ~10 µM in vitro, though optimization depends on cell type and IAP expression levels. Methodologically, researchers titrate concentrations (e.g., 1–50 µM) alongside controls (e.g., scrambled peptides) and measure caspase-3/7 activity via fluorometric assays. Dose-response curves are critical to identify EC₅₀ values while accounting for cytotoxicity thresholds .

Q. How can researchers validate the specificity of Smac-N7 for IAP proteins in cellular models?

Specificity is tested using:

  • Co-immunoprecipitation (Co-IP): Verify Smac-N7 binding to XIAP or cIAP1 in lysates.
  • Gene knockdown/knockout: Compare apoptosis induction in IAP-deficient vs. wild-type cells.
  • Competitive inhibitors: Use BV6 (a SMAC mimetic) to confirm displacement of Smac-N7 from IAPs .

Advanced Research Questions

Q. How do experimental variables (e.g., cell type, IAP expression levels) influence Smac-N7 efficacy in apoptosis studies?

Smac-N7’s potency varies with:

  • IAP expression: High XIAP/cIAP1 levels correlate with enhanced sensitivity. Quantify via Western blot or qPCR.
  • Cell lineage: Hematologic vs. solid tumor models show divergent responses due to mitochondrial priming.
  • Co-treatment agents: Synergy with chemotherapeutics (e.g., etoposide) requires timing optimization (e.g., pre-treatment vs. concurrent dosing) .

Q. What methodologies resolve contradictions in Smac-N7’s proapoptotic efficacy across studies?

Discrepancies arise from differences in:

  • Peptide stability: Smac-N7 degrades in serum-containing media; use protease inhibitors or modified analogs (e.g., stapled peptides).
  • Assay endpoints: Caspase activation (short-term) vs. apoptosis (long-term) may yield conflicting data. Combine flow cytometry (Annexin V/PI) with real-time caspase tracking.
  • Data normalization: Account for basal apoptosis rates in control groups using standardized metrics (e.g., fold change over baseline) .

Q. How should researchers design experiments to test Smac-N7 in combination therapies?

Key considerations:

  • Mechanistic synergy: Pair Smac-N7 with agents that induce IAP upregulation (e.g., TNFα) or mitochondrial damage (e.g., ABT-737).
  • Sequential dosing: Preclinical models suggest priming cells with Smac-N7 before chemotherapy enhances efficacy.
  • In vivo validation: Use orthotopic xenografts with pharmacokinetic monitoring to assess peptide bioavailability and tumor penetration .

Q. What statistical approaches are recommended for analyzing Smac-N7 dose-response data with high variability?

  • Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and maximal response.
  • Outlier detection: Apply Grubbs’ test or robust regression for heterogeneous datasets.
  • Meta-analysis: Pool results from independent replicates or published studies to identify consensus trends .

Methodological Guidelines for Reporting

Q. How should Smac-N7 interaction studies with IAPs be structured in a manuscript?

  • Results section: Present binding affinity data (e.g., Kd from SPR or ITC) and competitive inhibition assays (e.g., IC₅₀ values) in tables. Include representative Western blots or immunofluorescence images.
  • Discussion: Contrast findings with prior SMAC mimetics (e.g., LCL161) and address limitations (e.g., peptide vs. small molecule stability) .

Q. What controls are essential for ensuring reproducibility in Smac-N7 experiments?

  • Negative controls: Scrambled peptide sequences or IAP-null cell lines.
  • Positive controls: BV6 or recombinant active caspases.
  • Technical replicates: Minimum triplicate runs per condition with independent cell passages .

Tables for Quick Reference

Q. Table 1: Key Experimental Parameters for Smac-N7 Studies

ParameterRecommendationEvidence Source
In vitro concentration10–50 µM (titrate per model)
Binding assayGST pull-down with XIAP BIR3 domain
Apoptosis endpointCaspase-3/7 activity + Annexin V/PI

Q. Table 2: Common Pitfalls and Solutions

PitfallSolution
Low peptide stabilityUse DMSO stocks, avoid repeated freeze-thaw
Off-target effectsValidate with IAP knockdown models
Inconsistent dosing timingPre-treat cells 2–4 hrs before chemotherapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.